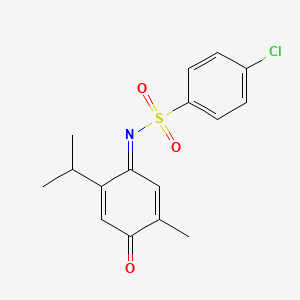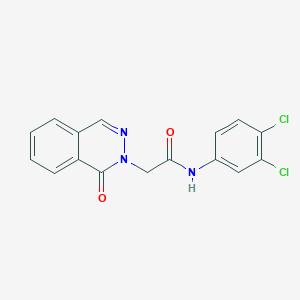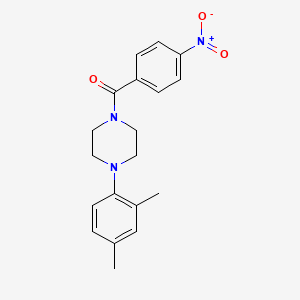![molecular formula C17H19NO B5798816 2-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)ethanone](/img/structure/B5798816.png)
2-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound is also known as DMP2NP or 2,5-dimethyl-N-(4-methylphenyl)benzene-1-ethanamine.
Wirkmechanismus
The exact mechanism of action of 2-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)ethanone is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. The compound has also been shown to modulate the levels of neurotransmitters such as dopamine and acetylcholine, which are involved in the pathophysiology of neurodegenerative diseases.
Biochemical and Physiological Effects:
2-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)ethanone has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins and leukotrienes. The compound has also been shown to increase the levels of antioxidants such as glutathione, which protect against oxidative stress. Additionally, it has been reported to modulate the levels of neurotransmitters such as dopamine and acetylcholine, which are involved in the regulation of mood, cognition, and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)ethanone in lab experiments is its ease of synthesis and availability. The compound is relatively inexpensive and can be synthesized using simple laboratory equipment. Additionally, it exhibits a wide range of pharmacological activities, making it a versatile compound for various applications. However, one of the limitations of using this compound is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on 2-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)ethanone. One potential direction is the development of more potent and selective analogs of the compound for the treatment of various diseases. Another direction is the investigation of the compound's mechanism of action and its interaction with various molecular targets. Additionally, the compound's potential applications in materials science and organic synthesis can be explored further. Overall, the research on 2-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)ethanone holds great promise for the development of novel therapeutic agents and materials.
Synthesemethoden
The synthesis of 2-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)ethanone involves the reaction of 2,5-dimethylaniline and p-tolualdehyde in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction proceeds via a condensation reaction, resulting in the formation of the desired product. The purity of the product can be improved by recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. The compound has also shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it has been used as a building block in the synthesis of various organic compounds.
Eigenschaften
IUPAC Name |
2-(2,5-dimethylanilino)-1-(4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-12-5-8-15(9-6-12)17(19)11-18-16-10-13(2)4-7-14(16)3/h4-10,18H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHICHEJNMFXURK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CNC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202478 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2,5-Dimethyl-phenylamino)-1-p-tolyl-ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5798735.png)
![N'-{[2-(4-methoxyphenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5798737.png)


![5-[(3-chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5798763.png)
![4,6-dimethyl-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}nicotinonitrile](/img/structure/B5798771.png)
![methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate](/img/structure/B5798772.png)
![5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5798779.png)





![methyl 2-amino-1-[2-(1-cyclohexen-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5798845.png)